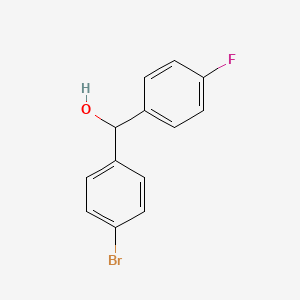

(4-Bromophenyl)(4-fluorophenyl)methanol

描述

Significance of Aryl-Substituted Methanols in Contemporary Organic Synthesis

Aryl-substituted methanols, particularly diarylmethanols, represent a crucial class of compounds in modern organic chemistry. researchgate.netnih.gov The diarylmethane motif is a core structure in numerous pharmaceutically active molecules, underscoring its importance in drug discovery and development. nih.govresearchgate.net These scaffolds provide a three-dimensional framework that is pivotal for establishing specific interactions with biological targets. The hydroxyl group of the methanol (B129727) moiety can be easily converted into other functional groups, or it can participate in hydrogen bonding, which is a key interaction in molecular recognition processes within biological systems.

Furthermore, chiral diaryl methanols are highly sought-after as precursors for enantiomerically pure drugs. researchgate.net The synthesis of such chiral alcohols through asymmetric reduction of the corresponding ketones is a well-established and powerful strategy. researchgate.netresearchgate.net The resulting products serve as versatile building blocks for more complex chiral molecules, highlighting the foundational role of aryl-substituted methanols in asymmetric synthesis. researchgate.net

Strategic Importance of Halogenated Aryl Alcohols as Versatile Synthetic Intermediates

The introduction of halogen atoms into organic molecules is a cornerstone of medicinal chemistry and synthetic design. nih.govresearchgate.net Halogens can significantly modulate the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net Fluorine, in particular, is often incorporated to block metabolic pathways or to enhance binding interactions through the formation of hydrogen bonds or other electrostatic interactions. nih.gov

Compounds that contain different halogens, such as (4-Bromophenyl)(4-fluorophenyl)methanol, are of particular strategic importance. They offer orthogonal "synthetic handles" for sequential chemical modifications. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in many common transformations, especially in transition metal-catalyzed cross-coupling reactions. umontreal.cacem.com This differential reactivity allows chemists to selectively functionalize the brominated ring while leaving the fluorinated ring intact for later-stage modifications or for its inherent property-modulating effects. The bromine atom serves as a versatile site for forming new carbon-carbon or carbon-heteroatom bonds through powerful reactions like the Suzuki, Heck, Hiyama, or Buchwald-Hartwig couplings, thereby enabling the construction of diverse molecular libraries from a single, well-defined intermediate. umontreal.canih.govnih.gov

Overview of Current Research Trajectories Involving this compound

Current research involving this compound primarily leverages its role as a highly functionalized building block for the synthesis of complex organic molecules. Its structure is ideally suited for creating asymmetrical diaryl compounds with potential applications in pharmacology and materials science. The primary research trajectory is its use as a precursor in palladium-catalyzed cross-coupling reactions. cem.com The bromine atom on one of the phenyl rings provides a reactive site for coupling with a wide array of boronic acids (Suzuki reaction), organosilicon compounds (Hiyama reaction), or alkenes (Heck reaction), allowing for the introduction of diverse substituents and the extension of the molecular framework. umontreal.canih.govnih.gov

While specific, published syntheses starting directly from this compound are not extensively documented in readily available literature, its utility can be inferred from research on structurally related compounds. For instance, the diaryl scaffold is a key feature in many antipsychotic drugs of the diphenylbutylpiperidine class, such as Penfluridol, which contains a 4,4-bis(4-fluorophenyl)butyl moiety. ejpsychiatry.comnewdrugapprovals.orgnih.gov The synthesis of analogues of such drugs, where one fluorine atom is replaced by a group that can be further diversified, would logically proceed through an intermediate like this compound. This allows for the creation of new chemical entities where one aryl ring provides a stable, property-enhancing fluorinated environment, while the other is modified via the bromo-substituent to explore structure-activity relationships (SAR) and develop novel therapeutic agents. nih.gov This approach is central to modern drug discovery, where the goal is to systematically modify a lead compound to optimize its efficacy and safety profile. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3851-47-6 |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | Solid |

| InChI Key | QARMUHMNUCVWDD-UHFFFAOYSA-N |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARMUHMNUCVWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538029 | |

| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3851-47-6 | |

| Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromophenyl 4 Fluorophenyl Methanol and Analogous Diaryl Methanols

Organometallic Reagent-Mediated Syntheses: Grignard and Organolithium Approaches

The formation of the central carbon-carbon bond that defines the diaryl methanol (B129727) structure is efficiently achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. rsc.org Grignard (organomagnesium) and organolithium reagents are the most common nucleophiles employed for this transformation due to their high reactivity and commercial availability. masterorganicchemistry.com

Carbonyl Addition Reactions with Aryl Ketone Precursors

The most direct organometallic route to (4-Bromophenyl)(4-fluorophenyl)methanol involves the reaction of an aryl Grignard or organolithium reagent with a suitable benzophenone (B1666685) derivative. This nucleophilic addition to the carbonyl carbon forms a new carbon-carbon bond and, after an aqueous workup, yields the desired tertiary alcohol. organic-chemistry.org

Two primary pathways can be envisioned for this synthesis:

Route A: Addition of a 4-bromophenyl organometallic reagent (e.g., 4-bromophenylmagnesium bromide or 4-bromophenyllithium) to 4-fluorobenzophenone.

Route B: Addition of a 4-fluorophenyl organometallic reagent (e.g., 4-fluorophenylmagnesium bromide or 4-fluorophenyllithium) to 4-bromobenzophenone.

The Grignard reaction, a classic and widely used method, is effective for these transformations. organic-chemistry.org However, due to the high reactivity of Grignard reagents, careful control of reaction conditions is necessary to minimize side reactions, such as reduction of the ketone or enolization. rsc.org The synthesis of various aryl ketones, which serve as precursors, can be accomplished by coupling aryl Grignard reagents with acyl chlorides. rsc.orgorganic-chemistry.orgwisc.edu

| Organometallic Reagent | Carbonyl Substrate | Product | Key Considerations |

|---|---|---|---|

| 4-Bromophenylmagnesium bromide | 4-Fluorobenzophenone | This compound | Requires anhydrous conditions; potential for side reactions. rsc.org |

| 4-Fluorophenylmagnesium bromide | 4-Bromobenzophenone | This compound | Reactivity similar to the alternative Grignard route. |

| Aryl Organolithium | Aryl Ketone/Aldehyde | Diaryl Methanol | Generally more reactive than Grignard reagents; requires low temperatures. |

Development of Stereoselective Variations in Organometallic Additions

The addition of an organometallic reagent to a prochiral diaryl ketone like 4-bromo-4'-fluorobenzophenone (B1329429) creates a new stereocenter. Achieving stereocontrol in these reactions to produce an excess of one enantiomer is a significant challenge in synthetic chemistry. rsc.org The development of catalytic asymmetric methods for Grignard and organolithium additions has been an area of intense research.

Strategies often involve the use of a chiral ligand that coordinates to the metal center of the organometallic reagent, creating a chiral environment that influences the facial selectivity of the addition to the ketone. nih.gov The design of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane has shown promise in the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols. nih.gov Similarly, the catalytic enantioselective addition of organozirconium reagents to aldehydes represents another approach to accessing chiral alcohols. mdpi.com While universally effective systems remain elusive, significant progress has been made in developing ligand-mediated methodologies that allow for the modular synthesis of chiral tertiary alcohols with high enantiomeric excess. rsc.orgnih.gov

Reductive Synthesis Strategies for Aryl Ketone Intermediates

An alternative and widely employed strategy for the synthesis of this compound involves the reduction of the corresponding diaryl ketone, 4-bromo-4'-fluorobenzophenone. This two-step approach first requires the synthesis of the ketone, followed by the reduction of its carbonyl group to a hydroxyl group. A variety of reducing agents and methodologies can be applied, each with distinct advantages in terms of selectivity, cost, and operational simplicity.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation involves the reduction of the ketone using molecular hydrogen (H₂) in the presence of a metal catalyst. This method is considered a "green" synthetic process due to its high atom efficiency. nih.gov

Transfer hydrogenation offers a safer and more operationally simple alternative, avoiding the need for high-pressure hydrogen gas. wikipedia.org In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the ketone, mediated by a metal catalyst. wikipedia.orgtandfonline.comnih.gov Hydrous zirconia has been reported as an efficient and recyclable catalyst for the transfer hydrogenation of ketones and aldehydes. acs.org These methods are generally effective for a wide range of aryl ketones. tandfonline.com

Metal Hydride Reductions (e.g., lithium aluminum hydride, sodium borohydride)

Metal hydride reagents are powerful and common tools for the reduction of ketones. pitt.edulibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of efficiently reducing ketones and aldehydes. chemistry-online.comzenodo.org It is often used in alcoholic solvents like methanol or ethanol. pitt.edusciencing.com The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. chemistry-online.comsciencing.com

Lithium aluminum hydride (LiAlH₄ or LAH) is a significantly more powerful reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com It readily reduces ketones to secondary alcohols. byjus.com Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgbyjus.com While effective, the strength of LAH means it is less chemoselective than NaBH₄ and will reduce a wider range of functional groups. masterorganicchemistry.com

| Reagent | Formula | Reactivity | Typical Solvents | Key Features |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, Selective | Methanol, Ethanol zenodo.org | Reduces aldehydes and ketones; safer to handle. chemistry-online.com |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, Unselective | Diethyl ether, THF byjus.com | Reduces most carbonyl-containing functional groups; requires anhydrous conditions. libretexts.orgmasterorganicchemistry.com |

Cross-Coupling Approaches to Diaryl Alcohol Scaffolds

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. Both palladium and nickel-based catalytic systems have been extensively developed for the synthesis of diaryl alcohol frameworks.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for forging carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) coupling, its application has been extended to the synthesis of diaryl and triaryl methanes. One effective strategy involves the coupling of arylboronic acids with suitable diarylmethyl electrophiles. For instance, diarylmethyl esters can be coupled with aryl boronic acids under palladium catalysis to generate triarylmethanes, a reaction that proceeds with inversion of configuration if a chiral center is present. researchgate.net

A more direct approach to diaryl methanols involves the palladium-catalyzed addition of arylboronic acids or their derivatives (like arylboroxines) to aromatic aldehydes. This method constructs the diaryl methanol scaffold in a single, highly convergent step. Research has demonstrated the efficacy of palladacycle catalysts in this transformation, providing good to excellent yields under relatively mild conditions.

A direct arylation of benzyl (B1604629) alcohols via Suzuki-Miyaura coupling represents an atom- and step-economic pathway to diarylmethanes, proceeding through the activation of the benzylic C–O bond. researchgate.net This approach avoids the pre-functionalization of the alcohol, aligning with green chemistry principles. The versatility of this method is further highlighted by its use in synthesizing heterocycle-containing diarylmethanes, demonstrating tolerance for a wide range of functional groups. acs.orgnih.gov

| Aldehyde Substrate | Arylboroxine Substrate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | (4-Bromophenyl)boroxine | Palladacycle catalyst, K₃PO₄ | Toluene, 50-90 °C, 20-60 h | High | nih.gov |

| Benzaldehyde | (o-Tolyl)boroxine | Palladacycle catalyst, K₃PO₄ | Toluene, 50 °C, 24 h | 91% | nih.gov |

| 4-Methoxybenzaldehyde | Phenylboroxine | Palladacycle catalyst, Na₃PO₄ | Toluene, 50 °C, 24 h | 94% | nih.gov |

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel-mediated cross-electrophile coupling is particularly advantageous for synthesizing diaryl alcohol scaffolds directly from simpler alcohol precursors. This approach circumvents the need to pre-prepare organometallic reagents, instead coupling two different electrophiles in the presence of a stoichiometric reductant. nih.govru.nl

A key innovation in this area is the in-situ functionalization of alcohols, converting the typically inert hydroxyl group into a better leaving group within the reaction vessel, immediately prior to the nickel-catalyzed coupling event. nih.gov For example, a combination of 2-chloro-3-ethylbenzo[d]oxazol-3-ium salt (CEBO) and tetrabutylammonium (B224687) bromide (TBAB) can rapidly transform a wide range of alcohols into their corresponding bromides. nih.gov This intermediate is then directly subjected to nickel-catalyzed cross-electrophile coupling with an aryl halide. This strategy is suitable for a myriad of structurally complex alcohols and avoids laborious protection-deprotection steps. nih.gov

This methodology forges a C(sp²)-C(sp³) bond, directly applicable to the synthesis of diaryl methanols by coupling a benzyl alcohol derivative with an aryl halide. The reaction tolerates a broad range of functional groups and has been successfully applied to the arylation of complex molecules. nih.gov While many examples focus on allylic or simple primary and secondary alcohols, the underlying principle is directly translatable to the synthesis of benzylic alcohols like this compound. ru.nlresearchgate.net

Electrosynthesis and Photochemical Pathways to Aryl Alcohols

Harnessing the energy of light and electricity offers novel, sustainable pathways for chemical synthesis. Photochemical and electrochemical methods can enable unique transformations under mild conditions, often avoiding harsh reagents and high temperatures.

Photoredox catalysis has revolutionized the formation of carbon-carbon bonds by enabling single-electron transfer (SET) processes under visible light irradiation. Decarboxylative cross-coupling is a prominent application of this technology, using abundant and stable carboxylic acids as radical precursors. nih.gov

In a typical reaction, an alkyl or aryl carboxylic acid is coupled with an aryl halide. The process is often mediated by a combination of a photoredox catalyst (like an iridium or ruthenium complex) and a co-catalyst, frequently nickel. acs.org The photocatalyst, upon absorbing light, initiates an electron transfer cascade that leads to the decarboxylation of the carboxylic acid, generating a carbon-centered radical. This radical is then captured by the nickel co-catalyst, which facilitates the cross-coupling with the aryl halide to form the desired C-C bond. acs.org

This strategy has been successfully applied to the synthesis of unsymmetrical diarylmethanes through the photoredox-catalyzed decarboxylative cross-coupling of aryl acetic acids with aryl nitriles or aryl halides. This method provides a powerful and direct route to the diarylmethane core structure found in the target molecule's analogues.

| Aryl Acetic Acid | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetic acid | 4-Cyanobenzonitrile | Photoredox catalyst | Argon atmosphere | High | |

| (1H-indol-3-yl)acetic acid | 4-Cyanobenzonitrile | Photoredox catalyst | Argon atmosphere | 82% | |

| (2-methyl-1H-indol-3-yl)acetic acid | 4-Cyanobenzonitrile | Photoredox catalyst | Argon atmosphere | 76% |

Electrochemical synthesis offers a sustainable approach to chemical transformations by using electricity as a "traceless" reagent to drive oxidation and reduction reactions. In the context of producing chiral alcohols, electrosynthesis is primarily used to regenerate crucial cofactors for biocatalytic reductions or to mediate enantioselective transformations.

One prominent strategy is microbial electrosynthesis (MES), where whole-cell biocatalysts are interfaced with an electrode. For example, genetically modified Escherichia coli containing an overexpressed alcohol dehydrogenase (ADH) can perform the enantioselective reduction of a ketone to a chiral alcohol. researchgate.netacs.org The cathode of the electrochemical cell is used to regenerate the NADPH cofactor required by the enzyme, providing the necessary reducing equivalents from electricity. researchgate.net This method links the clean power of electrochemistry with the high selectivity of enzymatic catalysis to produce enantiopure alcohols. acs.org

Asymmetric electrocatalysis can also be achieved using chiral mediators or modified electrodes. For instance, the kinetic resolution of racemic secondary alcohols has been demonstrated using TEMPO-modified graphite (B72142) felt electrodes in the presence of a chiral amine like (–)-sparteine. nih.gov In this system, one enantiomer of the alcohol is selectively oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. nih.gov While direct asymmetric electrosynthesis of diaryl methanols from prochiral ketones is an ongoing area of research, these mediated and biocatalytic approaches represent the current state-of-the-art for producing chiral alcohols via electrochemical means.

Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry—which prioritize waste minimization, atom economy, energy efficiency, and the use of renewable feedstocks and less hazardous solvents—are increasingly guiding the development of new synthetic methodologies.

The synthesis of diaryl methanols can be made more sustainable by employing catalytic rather than stoichiometric reagents, as seen in the cross-coupling reactions described previously. Further improvements can be made by choosing environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Suzuki-Miyaura coupling reactions, for example, have been successfully performed in aqueous media, such as aqueous ethanol, significantly reducing the reliance on volatile organic compounds (VOCs).

Another approach involves the use of alternative energy sources and reaction media. Supercritical fluids, such as supercritical 2-propanol, have been used for the clean reduction of diaryl ketones to diarylmethanes, where the solvent itself acts as the reducing agent, minimizing waste. Furthermore, developing metal-free synthesis routes is a key goal of green chemistry. Researchers have developed robust, metal-free, and energy-efficient methods for producing related structures like diaryl ethers and amines using hypervalent iodine reagents, which are considered to have low toxicity. These strategies, focused on streamlining synthetic steps and avoiding toxic and rare metals, provide a blueprint for the future development of sustainable protocols for the synthesis of this compound and its analogues.

Solvent-Free Reaction Conditions and Mechanochemical Activations

Conventional methods for the synthesis of diaryl methanols, such as the Grignard reaction, typically necessitate the use of anhydrous ethereal solvents. However, recent advancements have demonstrated the feasibility of conducting such transformations under solvent-free or minimal-solvent conditions, primarily through the use of mechanochemical activation.

Mechanochemistry utilizes mechanical energy, often supplied by ball milling, to induce chemical reactions. This technique is particularly well-suited for reactions involving solid or semi-solid reagents, as it enhances mass transfer and can activate the surface of metallic reagents without the need for a solvent. The Barbier reaction, a one-pot variation of the Grignard reaction where the organometallic intermediate is generated in situ, has been successfully adapted to mechanochemical conditions, providing a powerful tool for the synthesis of diaryl methanols. scribd.comchemrxiv.org

Mechanochemical Barbier-Type Synthesis of Diaryl Methanols

The mechanochemical Barbier reaction offers a compelling alternative to traditional solution-based methods for the synthesis of this compound. In a typical procedure, an aryl halide, such as 4-bromofluorobenzene, is milled with a metal, commonly magnesium, and an aldehyde, in this case, 4-bromobenzaldehyde. The mechanical action facilitates the formation of an organomagnesium species that immediately reacts with the aldehyde present in the reaction vessel.

This solvent-free or liquid-assisted grinding (LAG) approach is operationally simple and can often be performed under air, a significant advantage over the stringent inert atmosphere requirements of conventional Grignard reactions. chemrxiv.org The reaction of bromobenzene (B47551) with 2-naphthaldehyde (B31174) under mechanochemical Barbier conditions has been shown to produce the corresponding diaryl methanol in significantly higher yields compared to the equivalent reaction in a THF solution. researchgate.net

The general scheme for the mechanochemical synthesis of a diaryl methanol, analogous to this compound, can be represented as follows:

Ar¹-X + Ar²-CHO + Mg → [Ar¹-MgX] → Ar¹-CH(OMgX)-Ar² → Ar¹-CH(OH)-Ar² (where Ar¹ and Ar² are aryl groups, and X is a halogen)

Detailed research findings have demonstrated the broad applicability of this methodology. For instance, the mechanochemical Barbier-Grignard reaction of various organic halides with aldehydes has been shown to proceed efficiently. scribd.com The table below summarizes the results for the synthesis of analogous diaryl methanols and related compounds using this technique.

| Aryl Halide | Aldehyde/Ketone | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromobenzene | 2-Naphthaldehyde | Ball milling, Mg, THF (3 equiv.), 30 Hz, 60 min, under air | (2-Naphthyl)(phenyl)methanol | 68 | scribd.com |

| Allyl chloride | 2-Naphthaldehyde | Ball milling, Mg, THF (3 equiv.), 30 Hz, 60 min, under air | 1-(Naphthalen-2-yl)but-3-en-1-ol | 85 | researchgate.net |

| Bromoethane | 2-Naphthaldehyde | Ball milling, Mg, THF (3 equiv.), 30 Hz, 60 min, under air | 1-(Naphthalen-2-yl)propan-1-ol | 78 | scribd.com |

| Ethyl Bromide | Benzophenone | Ball milling, Mg, THF (3 equiv.), 30 Hz, 60 min, under air, NH₄Cl | 1,1-Diphenylpropan-1-ol | 78 | scribd.com |

The tolerance of the mechanochemical Barbier-Grignard reaction to proton sources can be advantageous, and in some cases, the addition of a proton source like ammonium (B1175870) chloride can suppress side reactions and improve yields. scribd.com

While a specific, detailed protocol for the synthesis of this compound using this method is not explicitly available in the reviewed literature, a plausible and efficient synthesis can be extrapolated from the existing data for analogous compounds. The reaction would likely involve the ball milling of 4-fluoro-1-iodobenzene (or the corresponding bromide), 4-bromobenzaldehyde, and magnesium powder, potentially with a catalytic amount of a liquid additive to facilitate the reaction.

It is also noteworthy that the starting materials for such syntheses are amenable to solvent-free transformations. For example, the reduction of p-bromobenzaldehyde to (4-bromophenyl)methanol has been successfully carried out in 70% yield by ball milling with sodium borohydride for one hour, demonstrating the robustness of halogenated aromatic substrates under these conditions. rsc.org

Advanced Reaction Chemistry and Functional Transformations of 4 Bromophenyl 4 Fluorophenyl Methanol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol moiety in (4-Bromophenyl)(4-fluorophenyl)methanol is a versatile functional group that can undergo a variety of transformations, including nucleophilic substitution, oxidation, dehydration, and derivatization through esterification and etherification.

The conversion of the hydroxyl group into a better leaving group is a common strategy to facilitate nucleophilic substitution. Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for the transformation of secondary alcohols into the corresponding alkyl chlorides and bromides. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org These reactions typically proceed via an Sₙ2 mechanism, particularly when conducted under milder conditions, which results in an inversion of stereochemistry if the carbinol center is chiral. masterorganicchemistry.comchemistrysteps.com

The reaction with thionyl chloride involves the formation of a chlorosulfite ester intermediate. In the presence of a non-nucleophilic base like pyridine, the chloride ion attacks the carbon center in a classic Sₙ2 fashion, displacing the chlorosulfite group. libretexts.orgchemistrysteps.com Similarly, phosphorus tribromide reacts with the alcohol to form a phosphite (B83602) ester, which is subsequently displaced by a bromide ion. youtube.commasterorganicchemistry.com These methods are generally preferred over the use of hydrohalic acids (like HBr or HCl) as they minimize the risk of carbocation rearrangements, a common side reaction with secondary benzylic alcohols. youtube.comlibretexts.org

Table 1: General Conditions for Nucleophilic Substitution of Secondary Alcohols

| Reagent | Product | Typical Conditions | Mechanism | Reference |

| Thionyl chloride (SOCl₂) | (4-Bromophenyl)(4-fluorophenyl)methyl chloride | Pyridine, 0 °C to room temperature | Sₙ2 | chemistrysteps.com |

| Phosphorus tribromide (PBr₃) | (4-Bromophenyl)(4-fluorophenyl)methyl bromide | Anhydrous ether, 0 °C to room temperature | Sₙ2 | masterorganicchemistry.com |

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, (4-bromophenyl)(4-fluorophenyl)methanone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods. orientjchem.orgbeilstein-journals.org For instance, the oxidation of benzhydrols can be achieved using reagents like tetrabutylammonium (B224687) bromochromate. orientjchem.org

The resulting ketone, a benzophenone (B1666685) derivative, is a stable compound. However, under forcing conditions with strong oxidizing agents, ketones can undergo oxidative cleavage. This process involves the breaking of a carbon-carbon bond adjacent to the carbonyl group, leading to the formation of carboxylic acids with fewer carbon atoms than the starting ketone. wikipedia.org

Table 2: Oxidative Transformation of this compound

| Reaction | Product | Reagent/Conditions | Reference |

| Oxidation | (4-Bromophenyl)(4-fluorophenyl)methanone | Tetrabutylammonium bromochromate, 50% acetic acid/water | orientjchem.org |

| Oxidative Cleavage | Mixture of carboxylic acids (e.g., 4-bromobenzoic acid and 4-fluorobenzoic acid) | Strong oxidizing agents (e.g., KMnO₄, HNO₃) at elevated temperatures | wikipedia.org |

The dehydration of this compound can lead to the formation of olefinic systems. Given the benzylic nature of the alcohol, the reaction proceeds through a stabilized carbocation intermediate. While direct intramolecular elimination to form a simple alkene is possible, intermolecular reactions are also prevalent. For instance, a facile titanium tetrafluoride-catalyzed dehydration of diphenylmethanols has been shown to produce symmetric and unsymmetric ethers. nih.gov This reaction proceeds via a carbocation pathway, where the initially formed carbocation is trapped by another alcohol molecule. nih.gov The formation of bis((4-bromophenyl)(4-fluorophenyl)methyl) ether would be an expected product from such a reaction. The stability of the diarylmethyl carbocation intermediate is a key factor in this transformation.

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: The reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine, is a common method for ester formation. savemyexams.comlibretexts.orgresearchgate.net This reaction proceeds through a nucleophilic acyl substitution mechanism. Alternatively, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed, although it is an equilibrium-controlled process. masterorganicchemistry.com

Etherification: The Williamson ether synthesis is a classic method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com For a sterically hindered secondary alcohol like this compound, the use of a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com As mentioned previously, acid-catalyzed dehydration can also lead to the formation of symmetrical ethers. nih.gov

Reactivity of the Aryl Halide Substituents (Bromine and Fluorine)

The presence of two different halogen atoms on the aromatic rings opens up possibilities for selective transformations, particularly through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in such reactions.

The bromine atom in the 4-bromophenyl ring is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.govnih.govorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org The inertness of the C-F bond under these conditions allows for the selective functionalization of the brominated ring.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(Aryl-phenyl)-4,6-dichloropyrimidine | mdpi.com |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (4'-Fluoro-[1,1'-biphenyl]-4-yl)(4-fluorophenyl)methanol | organic-chemistry.org |

This selective reactivity allows for the incorporation of this compound into larger, more complex molecular frameworks, making it a valuable building block in organic synthesis.

Nucleophilic Aromatic Substitution (S_NAr) on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (S_NAr) presents a powerful tool for the functionalization of aryl halides. In the context of this compound, the fluorinated ring is the preferred site for S_NAr reactions. This preference is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-fluorine bond and activates the aromatic ring towards nucleophilic attack. stackexchange.combritannica.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can further accelerate the reaction by stabilizing this intermediate. masterorganicchemistry.com

The reactivity of halogens in S_NAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in S_N1 and S_N2 reactions. youtube.comnih.gov This is because the rate-determining step in S_NAr is typically the initial nucleophilic addition to the aromatic ring, not the subsequent elimination of the halide. stackexchange.comyoutube.com The superior ability of fluorine to stabilize the negative charge in the Meisenheimer complex through its strong inductive effect outweighs its poor leaving group ability. stackexchange.com

For this compound, various nucleophiles can be employed to displace the fluorine atom. These reactions are typically carried out in the presence of a base in a polar aprotic solvent. For instance, reaction with sodium methoxide (B1231860) in dimethylformamide (DMF) would yield (4-Bromophenyl)(4-methoxyphenyl)methanol. Similarly, amines, thiols, and other nucleophiles can be utilized to introduce a variety of functional groups onto the fluorinated ring.

Reductive Dehalogenation Strategies for Brominated Moieties

The bromine atom in this compound can be selectively removed through reductive dehalogenation. This transformation is valuable for synthesizing (4-fluorophenyl)phenylmethanol or for introducing other functionalities after an initial bromine-mediated reaction. A variety of methods are available for the reductive debromination of aryl bromides, often with high chemoselectivity. organic-chemistry.orgresearchwithrutgers.com

Catalytic hydrogenation is a widely used and effective method for this purpose. organic-chemistry.orgresearchwithrutgers.comsci-hub.se Palladium on carbon (Pd/C) is a common catalyst, and the reaction is typically carried out under an atmosphere of hydrogen gas. organic-chemistry.orgsci-hub.se The reaction conditions can often be tuned to selectively reduce the aryl bromide in the presence of other functional groups. organic-chemistry.orgresearchwithrutgers.com For instance, using a mild hydride source like sodium borohydride (B1222165) in the presence of a palladium catalyst can achieve debromination under gentle conditions. nih.gov

Another approach involves the use of visible-light photoredox catalysis. acs.orgacs.org These methods often employ a photosensitizer, a sacrificial electron donor, and a hydrogen atom source to achieve the reduction of the carbon-bromine bond under mild, room-temperature conditions. acs.orgacs.org This technique offers excellent functional group tolerance. acs.org

Chemoselective Transformations and Orthogonal Reactivity

The presence of two different halogen atoms and a secondary alcohol in this compound allows for a range of chemoselective transformations, leveraging the distinct reactivity of each functional group.

Differentiating Reactivity of Bromine versus Fluorine in Catalytic Transformations

The differential reactivity of the carbon-bromine and carbon-fluorine bonds is a cornerstone of modern organic synthesis, enabling sequential and site-selective functionalization. In catalytic cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, the C-Br bond is significantly more reactive than the C-F bond. mdpi.com This difference in reactivity allows for the selective transformation of the brominated aromatic ring while leaving the fluorinated ring intact.

For example, a palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid would selectively form a biaryl structure at the position of the bromine atom, yielding a (4'-fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanol derivative. The higher reactivity of aryl bromides compared to aryl chlorides and fluorides in such palladium-catalyzed reactions is well-established. mdpi.com This orthogonal reactivity is crucial for the stepwise construction of complex molecular architectures. nih.govdicp.ac.cn

The choice of catalyst, ligands, and reaction conditions can be fine-tuned to ensure high selectivity for the C-Br bond activation. This allows for subsequent modifications of the fluorinated ring or the alcohol functionality, demonstrating the synthetic utility of having these two distinct halogen handles in the same molecule.

Selective Functionalization of the Alcohol in the Presence of Halogens

The secondary alcohol group in this compound can be selectively functionalized without affecting the halogenated aromatic rings. A variety of standard organic transformations can be applied to the hydroxyl group.

Oxidation of the alcohol to the corresponding ketone, (4-bromophenyl)(4-fluorophenyl)methanone, can be achieved using a range of oxidizing agents. Milder conditions are often preferred to avoid potential side reactions involving the aryl halides.

Esterification and etherification reactions can also be performed selectively at the alcohol position. For example, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base will yield the corresponding ester. Similarly, Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to form ethers.

It is also possible to convert the alcohol into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce a wide range of functional groups at the benzylic position. acs.org These transformations highlight the ability to manipulate the alcohol functionality while preserving the valuable halogen handles for subsequent cross-coupling or substitution reactions.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromophenyl 4 Fluorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the chemical environments of hydrogen and carbon atoms within a molecule.

In the ¹H NMR spectrum of (4-Bromophenyl)(4-fluorophenyl)methanol, the protons on the two aromatic rings and the single aliphatic methine proton, as well as the hydroxyl proton, give rise to distinct signals. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the ring currents. The protons on the fluorophenyl ring will exhibit splitting patterns due to coupling with the adjacent fluorine atom, in addition to proton-proton coupling. The protons on the bromophenyl ring will also show characteristic splitting. The methine proton (CH-OH) is expected to appear as a singlet or a doublet in the range of δ 5.5-6.0 ppm, and the hydroxyl proton signal is often a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the two aromatic rings will resonate in the δ 120-145 ppm region. The presence of the electronegative fluorine and bromine atoms will influence the chemical shifts of the carbons to which they are attached and the adjacent carbons. The carbon atom of the methine group (CH-OH) is expected to have a chemical shift in the range of δ 70-80 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Fluorophenyl) | 7.0 - 7.4 (multiplet) | 115 - 130 |

| Aromatic Protons (Bromophenyl) | 7.2 - 7.5 (multiplet) | 120 - 135 |

| Methine Proton (-CHOH) | 5.7 - 5.9 (singlet/doublet) | 70 - 80 |

| Hydroxyl Proton (-OH) | Variable (broad singlet) | - |

| C-F (Fluorophenyl) | - | 160 - 165 (doublet, ¹JCF) |

| C-Br (Bromophenyl) | - | 120 - 125 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the fluorophenyl ring. The chemical shift of this signal, typically in the range of -110 to -120 ppm relative to a standard like CFCl₃, is indicative of the electronic environment around the fluorine nucleus. ucsb.educolorado.edu Furthermore, the signal will exhibit coupling to the ortho and meta protons on the same aromatic ring, providing valuable connectivity information. wikipedia.org This technique is not only qualitative, confirming the presence of fluorine, but can also be used for quantitative analysis. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to assign the specific signals within the multiplets observed in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each proton. For instance, the methine proton signal would show a cross-peak with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This experiment is invaluable for piecing together the molecular fragments. For example, the methine proton would show correlations to the quaternary carbons of both the bromophenyl and fluorophenyl rings, confirming the connectivity of the diarylmethanol core.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula of a compound. longdom.orgpnnl.gov For this compound (C₁₃H₁₀BrFO), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would yield an experimental mass that closely matches this theoretical value, confirming the elemental composition. uni.lu The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Theoretical m/z |

| [M+H]⁺ | 280.9972 |

| [M+Na]⁺ | 302.9791 |

| [M-H]⁻ | 278.9826 |

Note: These values are for the most abundant isotopes. uni.lu

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure. chemguide.co.uklibretexts.org

For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings and the methine carbon, or the loss of the hydroxyl group. whitman.edumiamioh.edu Key fragments might include:

Loss of H₂O: A peak corresponding to the molecular ion minus 18 Da.

Formation of acylium ions: Cleavage at the benzylic position could lead to the formation of [C₆H₄BrCO]⁺ or [C₆H₄FCO]⁺ ions. libretexts.org

Loss of the bromophenyl or fluorophenyl group: Resulting in fragment ions corresponding to the remaining part of the molecule.

Analysis of the masses of these fragment ions helps to piece together the structure of the parent molecule. The relative abundance of the fragments is also informative, as more stable fragments will typically be more abundant. libretexts.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is indispensable for understanding the conformational preferences of molecules and the nature of the non-covalent interactions that dictate their packing in a crystal lattice.

While the synthesis and basic characterization of this compound have been reported, a detailed single-crystal X-ray structure analysis does not appear to be publicly available in prominent crystallographic databases as of this writing. However, based on the well-established structures of numerous diarylmethanol (benzhydrol) derivatives, a reliable model of its solid-state conformation can be predicted.

Due to significant steric hindrance between the ortho-hydrogens of the two phenyl rings, the molecule is not expected to be planar. Instead, it will adopt a twisted or "propeller" conformation. The two aromatic rings, the 4-bromophenyl group and the 4-fluorophenyl group, will be rotated out of a common plane with respect to the central methanolic carbon atom. The degree of this rotation is defined by the dihedral angles between the planes of the rings. In structurally related compounds, such as N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-acetamide, the dihedral angle between its two aromatic rings is 66.79(11)°, indicating a significant twist. A similar non-planar arrangement is anticipated for this compound.

| Parameter | Expected Value/Type |

|---|---|

| Chemical Formula | C₁₃H₁₀BrFO |

| Formula Weight | 281.12 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | P2₁/c or P-1 (Common centrosymmetric groups) |

| Aromatic Ring Conformation | Non-planar, twisted propeller shape |

| Inter-ring Dihedral Angle | Expected to be significant (e.g., 50-70°) |

The solid-state architecture of this compound is expected to be dominated by a network of hydrogen bonds and, potentially, halogen bonds. These non-covalent interactions are crucial in directing the assembly of molecules into a stable, ordered crystal lattice. rsc.orgnih.gov

Hydrogen Bonding: The primary and strongest intermolecular interaction will be the hydrogen bond originating from the hydroxyl (-OH) group. The hydroxyl hydrogen is electropositive and will act as a hydrogen bond donor, while the lone pairs on the oxygen atom allow it to act as a hydrogen bond acceptor. This typically leads to the formation of chains or cyclic motifs where molecules are linked head-to-tail (O-H···O). These hydrogen-bonded chains are a common feature in the crystal structures of alcohols.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophile. nih.gov In this compound, the bromine atom is a potential halogen bond donor. The C-Br bond can create a region of positive electrostatic potential on the bromine atom, opposite to the covalent bond. This σ-hole can interact with an electron-rich site on an adjacent molecule, such as the hydroxyl oxygen or the fluorine atom. While fluorine is highly electronegative, it is generally a poor halogen bond donor but can act as an acceptor. Therefore, C-Br···O or C-Br···F interactions could play a supplementary role in stabilizing the crystal packing, linking the primary hydrogen-bonded chains into a three-dimensional network.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound would exhibit several characteristic bands corresponding to the stretching vibrations of its key functional groups.

O-H Stretching: A prominent and broad absorption band is expected in the FT-IR spectrum, typically in the range of 3500-3200 cm⁻¹. orgchemboulder.com The broadening of this peak is a direct consequence of intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp, medium-intensity bands are predicted to appear just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. libretexts.org These correspond to the stretching vibrations of the C-H bonds on the two phenyl rings.

Aliphatic C-H Stretching: A weaker absorption corresponding to the stretching of the single C-H bond on the central (methanolic) carbon should appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. libretexts.org

C=C Aromatic Stretching: The spectra will show multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings and are useful for confirming the presence of the phenyl groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | -OH | 3500 - 3200 | Strong, Broad (IR) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | (Ar)₂C-H | 3000 - 2850 | Weak to Medium |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Strong, Sharp (Multiple Bands) |

The presence of bromine and fluorine atoms gives rise to distinct vibrational modes in the fingerprint region of the spectrum.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the 1300-900 cm⁻¹ region. aip.orgresearchgate.net This band can sometimes be complex due to coupling with other vibrations, such as C-C stretching and C-H bending modes, but its high intensity makes it a reliable indicator of the C-F bond. aip.orgs-a-s.org

C-Br Stretching: The carbon-bromine stretch occurs at a much lower frequency due to the larger mass of the bromine atom. This vibration is expected to appear as a medium to strong intensity band in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com Its presence in this region provides clear evidence for the bromo-substitution on one of the phenyl rings.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-F Stretch | Ar-F | 1300 - 900 | Strong |

| C-Br Stretch | Ar-Br | 690 - 515 | Medium to Strong |

Theoretical and Computational Investigations of 4 Bromophenyl 4 Fluorophenyl Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. scispace.com By employing functionals like Becke's three-parameter hybrid exchange-correlation functional (B3LYP) with various basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the electronic structure and other properties of molecules such as (4-Bromophenyl)(4-fluorophenyl)methanol. scispace.comirjet.net

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation, corresponding to a local energy minimum on the potential energy surface. scispace.com For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. For similar diarylmethanol compounds, DFT calculations have been shown to provide optimized structural parameters that are in good agreement with experimental data where available. nih.gov

The optimized geometry of a related molecule, (RS)-(4-Bromophenyl)(pyridine-2yl)methanol, confirmed its stability at a local true minimum, as indicated by the absence of imaginary wavenumbers in the vibrational spectra. scispace.com For this compound, one would expect the C-O bond length of the methanol (B129727) group to be around 1.427 Å, consistent with standard ester C-O bond lengths. scispace.com The bond lengths within the phenyl rings are expected to be in the range of 1.386 to 1.403 Å, and the C-H bond lengths are typically around 1.083–1.084 Å. ajchem-a.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Molecules.

| Parameter | Predicted Value Range |

| C-O Bond Length | ~1.43 Å |

| Phenyl C-C Bond Lengths | 1.38 - 1.41 Å |

| Phenyl C-H Bond Lengths | ~1.08 Å |

| C-Br Bond Length | > 1.85 Å |

| C-F Bond Length | < 1.40 Å |

Note: The data in this table is predictive and based on computational studies of structurally similar compounds.

Vibrational frequency calculations are instrumental in understanding the molecular dynamics of this compound. scispace.com These calculations allow for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. rasayanjournal.co.in DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for these calculations. irjet.net A scaling factor is often applied to the calculated vibrational wavenumbers to correct for approximations in the computational method and to improve agreement with experimental data. scispace.com

For aromatic compounds containing phenyl rings, characteristic vibrational modes are expected. The C-H stretching vibrations in the phenyl rings of similar molecules are typically observed in the range of 3110-2929 cm⁻¹. scispace.com The C-C stretching vibrations within the rings usually appear as mixed modes in the 1600-825 cm⁻¹ region. scispace.com The vibrations involving the C-Br bond are expected at lower frequencies, with stretching vibrations often found in the range of 718-406 cm⁻¹. orientjchem.org The C-F stretching vibration is also a key diagnostic peak.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | ~3500-3700 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C-C Stretch | 1400-1600 |

| C-O Stretch | 1000-1200 |

| C-F Stretch | 1000-1100 |

| C-Br Stretch | 500-700 |

Note: These are predicted ranges based on DFT studies of similar functionalized aromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's reactivity. researchgate.netemerginginvestigators.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. emerginginvestigators.org

For this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring, while the LUMO might be distributed over the fluorophenyl ring and the methanol backbone. The HOMO-LUMO energy gap for similar compounds has been calculated to be around 5.302 eV. researchgate.net This value is indicative of a stable molecule. The energies of these frontier orbitals are critical in predicting how the molecule will interact with other species in a chemical reaction. libretexts.org

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de The MESP surface is typically colored to represent different potential values, with red indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue representing electron-poor regions (positive potential) that are prone to nucleophilic attack. wolfram.com

In this compound, the MESP map would likely show negative potential (red) around the electronegative oxygen and fluorine atoms, as well as the bromine atom to some extent, making these areas potential sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net This analysis is fundamental in understanding intermolecular interactions and the initial steps of chemical reactions. ajchem-a.com

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions involving this compound.

In the context of nucleophilic substitution at the benzylic carbon of this compound, computational studies could help determine whether the reaction proceeds through a carbocation intermediate (S_N1 pathway) or a concerted mechanism (S_N2 pathway). The stability of the potential carbocation intermediate, influenced by the electronic effects of the bromo and fluoro substituents on the phenyl rings, would be a key factor. DFT calculations can model the energy profiles of both pathways to predict the more favorable route under specific reaction conditions. rsc.org Similarly, the potential for radical formation and subsequent reactions could be explored by calculating bond dissociation energies and modeling the stability of the resulting radical species.

Transition State Modeling and Calculation of Energy Barriers

In the study of chemical reactions, such as the synthesis or transformation of this compound, transition state (TS) theory is fundamental. The transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that is the point of no return between reactants and products. mit.edu Modeling this state is crucial for understanding reaction mechanisms, predicting reaction rates, and calculating the activation energy barrier—the minimum energy required for a reaction to occur.

Computational chemists employ quantum chemistry methods, most commonly Density Functional Theory (DFT), to locate and characterize transition state structures. mit.edu For a reaction involving this compound, such as its asymmetric reduction from a corresponding benzophenone (B1666685), the process would involve:

Geometry Optimization: The structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the exact transition state structure on the potential energy surface.

Frequency Calculation: A frequency analysis is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate. These calculations are computationally intensive but provide invaluable insight into reaction feasibility. mit.edu

| Computational Method | Solvent Model | Calculated Activation Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| B3LYP/6-311+G(d,p) | PCM (Toluene) | 22.5 | -345i |

| M06-2X/def2-TZVP | PCM (Toluene) | 21.8 | -352i |

| B3LYP/6-311+G(d,p) | PCM (Methanol) | 23.1 | -340i |

| M06-2X/def2-TZVP | PCM (Methanol) | 22.6 | -348i |

Stereochemical Analysis and Chiral Recognition Modeling

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers (R and S). Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of reactions that produce such molecules.

Asymmetric synthesis aims to produce one enantiomer in excess over the other, a result quantified by enantiomeric excess (% ee). This is typically achieved using a chiral catalyst. Theoretical models can predict the enantioselectivity of a reaction by calculating the energy barriers of the competing reaction pathways that lead to the R and S enantiomers.

The key principle is that the chiral catalyst forms diastereomeric transition states with the substrate. These diastereomeric transition states have different energies. The energy difference (ΔΔG‡) between the two transition states determines the ratio of the products and, therefore, the enantioselectivity. A larger energy difference leads to higher enantioselectivity.

Computational workflows for predicting enantioselectivity often involve:

Modeling the interactions between the substrate, the chiral catalyst, and any reagents.

Locating the diastereomeric transition states for the formation of both enantiomers (e.g., TS-R and TS-S).

Calculating the Gibbs free energy difference (ΔΔG‡ = ΔG‡_major - ΔG‡_minor).

This approach allows researchers to screen catalysts and reaction conditions in silico to identify those most likely to provide high enantioselectivity. nih.gov While seemingly minor structural changes can have significant and non-intuitive effects on the outcome, computational models can help decipher these complex relationships. nih.gov

| Chiral Catalyst | Pathway | Transition State | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted % ee |

|---|---|---|---|---|---|

| Catalyst A | Pro-(R) | TS-R | 15.2 | 1.8 | 95% (R) |

| Pro-(S) | TS-S | 17.0 | |||

| Catalyst B | Pro-(R) | TS-R | 18.1 | 0.5 | 61% (S) |

| Pro-(S) | TS-S | 17.6 |

The three-dimensional structure and conformational preferences of this compound and its reaction intermediates are critical to understanding its reactivity and interactions. Conformational analysis involves identifying the stable, low-energy spatial arrangements (conformers or rotamers) of a molecule, which arise from rotation around single bonds.

Computational methods, particularly ab initio and DFT calculations, are used to perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles. This process identifies the energy minima corresponding to stable conformers and the energy maxima corresponding to the barriers for rotation between them. In the context of an asymmetric reaction, the interaction of a chiral catalyst with different conformers of the substrate can lead to the formation of diastereomeric intermediates, where one is energetically favored, ultimately influencing the stereochemical outcome of the reaction.

| Conformer | Dihedral Angle (Br-C-C-F) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 65° | 0.00 | 75.1 |

| 2 | 175° | 1.15 | 13.3 |

| 3 | -58° | 1.40 | 8.9 |

| 4 | -160° | 2.10 | 2.7 |

Applications of 4 Bromophenyl 4 Fluorophenyl Methanol in Advanced Organic Synthesis and Chemical Research

Precursor for Advanced Materials Research

Monomer in the Synthesis of Specialty Polymers

Although (4-Bromophenyl)(4-fluorophenyl)methanol is a mono-alcohol and thus not a traditional monomer for direct polymerization, its structure serves as a valuable precursor for the synthesis of more complex monomers. Through targeted chemical transformations, this compound can be elaborated into difunctional or multifunctional monomers suitable for various polymerization techniques, leading to the creation of specialty polymers with unique characteristics imparted by the bromo and fluoro substituents.

One hypothetical yet chemically sound approach involves the conversion of this compound into a diol monomer. This transformation could be achieved through a multi-step synthesis, for instance, by first protecting the existing hydroxyl group, followed by a cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) at the brominated phenyl ring to introduce a second reactive site, such as a vinyl or ethynyl (B1212043) group. Subsequent hydroboration-oxidation or other appropriate functional group transformations could then yield a diol.

This resulting diol, incorporating both the 4-fluorophenyl and a modified phenyl group, could then be utilized as a monomer in polycondensation reactions with suitable comonomers like dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. The presence of the fluorine atom in the polymer backbone would be expected to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant.

Below is a table outlining the potential properties of a specialty polymer derived from a monomer synthesized from this compound.

| Property | Expected Influence of the Monomer Structure |

| Thermal Stability | The strong C-F bond contributes to higher decomposition temperatures. |

| Chemical Resistance | Fluorine atoms can shield the polymer backbone from chemical attack. |

| Solubility | The asymmetry and presence of fluorine can improve solubility in organic solvents. |

| Dielectric Constant | The electronegativity of fluorine can lead to a lower dielectric constant, which is desirable for microelectronics applications. |

| Refractive Index | The presence of heavy atoms like bromine and fluorine can influence the refractive index. |

Building Block for Optoelectronic or Other Functional Molecules

The distinct electronic properties of the brominated and fluorinated aromatic rings make this compound an attractive starting material for the synthesis of molecules with potential applications in optoelectronics and other functional materials. The bromo-substituent is particularly useful as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex conjugated systems.

For instance, a Suzuki cross-coupling reaction can be employed to replace the bromine atom with various aryl or vinyl groups. nih.gov This allows for the extension of the π-conjugated system of the molecule, which is a key feature for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom, being highly electronegative, can modulate the electronic properties of the resulting molecule, such as the HOMO and LUMO energy levels, which in turn influences its light-emitting or charge-transporting characteristics.

The central hydroxyl group can also be a point of modification. It can be converted into an ether or ester linkage to attach the molecule to other functional units or to a polymer backbone. Furthermore, dehydration of the alcohol can lead to the formation of a substituted stilbene (B7821643) derivative, a class of compounds known for their photochromic and fluorescent properties.

The following table summarizes potential functional molecules that could be synthesized from this compound and their prospective applications.

| Functional Molecule Class | Synthetic Strategy | Potential Application |

| Extended π-Conjugated Systems | Suzuki or Sonogashira coupling at the C-Br bond. nih.gov | Organic electronics (OLEDs, OPVs, OFETs) |

| Liquid Crystals | Modification of the hydroxyl group and extension of the molecular structure to create rod-like molecules. rsc.orgbeilstein-journals.orgajchem-a.comjmchemsci.comnih.gov | Display technologies |

| Fluorescent Dyes | Intramolecular cyclization or further aromatic substitutions. | Bio-imaging, sensors |

| Photochromic Materials | Dehydration to form stilbene derivatives or incorporation into larger photo-responsive systems. | Optical data storage, smart windows |

常见问题

Q. What are the established synthetic routes for (4-Bromophenyl)(4-fluorophenyl)methanol, and what methodological considerations are critical for yield optimization?

The compound is typically synthesized via Grignard reactions or nucleophilic aromatic substitution , leveraging bromine and fluorine substituents' electronic effects. For example, a Grignard reagent derived from 4-bromophenylmagnesium bromide can react with 4-fluorobenzaldehyde, followed by acid quenching to yield the secondary alcohol. Key considerations include temperature control (<0°C for Grignard stability) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : H NMR reveals distinct splitting patterns for the benzylic proton (δ ~5.5 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm). C NMR confirms the alcohol carbon (δ ~75 ppm) and substituent effects on aromatic carbons.

- FTIR : A broad O–H stretch (~3350 cm) and C–Br/C–F vibrations (650–1100 cm) are diagnostic.

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, using acetonitrile/water mobile phases .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond-length and angle data. Challenges in crystallization (e.g., polymorphism) may require vapor diffusion with dichloromethane/hexane. ORTEP-3 visualization aids in validating torsional angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address contradictions between experimental and computational spectral data for this compound?

Discrepancies (e.g., H NMR chemical shifts) often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) with implicit solvent models (e.g., PCM for DMSO) can simulate spectra for direct comparison. Cross-validation with 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What are the degradation pathways of this compound under acidic/basic conditions, and how can degradation products be identified?

Acidic conditions may protonate the hydroxyl group, leading to dehydration and forming the corresponding ketone. Basic conditions could induce elimination or nucleophilic substitution (Br/F exchange). LC-MS/MS with electrospray ionization (ESI+) detects degradation products, while microemulsion chromatography (C18 column, SDS/butanol mobile phase) separates polar byproducts .

Q. What strategies optimize the compound’s enantiomeric purity for chiral studies?

Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA) using ethanol/heptane eluents separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., alcohol dehydrogenases) enhances stereocontrol .

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

The ortho-directing nature of bromine facilitates Suzuki-Miyaura couplings with aryl boronic acids, while fluorine’s electron-withdrawing effect deactivates the ring, requiring Pd(OAc)/SPhos catalysts for Buchwald-Hartwig aminations. Computational studies (NBO analysis) quantify substituent effects on transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。